Cas no 473706-16-0 (4-(4-(Trifluoromethoxy)phenyl)tetrahydro-2H-pyran-4-carbonitrile)

4-(4-(Trifluoromethoxy)phenyl)tetrahydro-2H-pyran-4-carbonitrile is a fluorinated organic compound featuring a tetrahydro-2H-pyran ring substituted with a trifluoromethoxyphenyl group and a nitrile functionality. The trifluoromethoxy group enhances lipophilicity and metabolic stability, making it a valuable intermediate in pharmaceutical and agrochemical research. The nitrile moiety offers versatility for further derivatization, enabling the synthesis of amides, acids, or heterocycles. Its rigid tetrahydropyran scaffold contributes to conformational stability, which is advantageous in drug design for optimizing target binding. This compound is particularly useful in the development of bioactive molecules, where fluorinated aromatic systems are sought for their improved pharmacokinetic properties.
4-(4-(Trifluoromethoxy)phenyl)tetrahydro-2H-pyran-4-carbonitrile structure
473706-16-0 structure
Product Name:4-(4-(Trifluoromethoxy)phenyl)tetrahydro-2H-pyran-4-carbonitrile
CAS No:473706-16-0
MF:C13H12F3NO2
MW:271.235094070435
CID:2850375
PubChem ID:20628064
Update Time:2025-06-11

4-(4-(Trifluoromethoxy)phenyl)tetrahydro-2H-pyran-4-carbonitrile Chemical and Physical Properties

Names and Identifiers

    • 4-(4-(Trifluoromethoxy)phenyl)tetrahydro-2H-pyran-4-carbonitrile
    • Y6249
    • 4-[4-(trifluoromethoxy)phenyl]oxane-4-carbonitrile
    • Tetrahydro-4-[4-(trifluoromethoxy)phenyl]-2H-pyran-4-carbonitrile
    • DTXSID301168529
    • 473706-16-0
    • 2H-Pyran-4-carbonitrile, tetrahydro-4-[4-(trifluoromethoxy)phenyl]-
    • WETNJEVVDJKARK-UHFFFAOYSA-N
    • SCHEMBL625603
    • Inchi: 1S/C13H12F3NO2/c14-13(15,16)19-11-3-1-10(2-4-11)12(9-17)5-7-18-8-6-12/h1-4H,5-8H2
    • InChI Key: WETNJEVVDJKARK-UHFFFAOYSA-N
    • SMILES: FC(OC1C=CC(=CC=1)C1(C#N)CCOCC1)(F)F

Computed Properties

  • Exact Mass: 271.08201311g/mol
  • Monoisotopic Mass: 271.08201311g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 6
  • Heavy Atom Count: 19
  • Rotatable Bond Count: 2
  • Complexity: 347
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 3
  • Topological Polar Surface Area: 42.2

4-(4-(Trifluoromethoxy)phenyl)tetrahydro-2H-pyran-4-carbonitrile Pricemore >>

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Additional information on 4-(4-(Trifluoromethoxy)phenyl)tetrahydro-2H-pyran-4-carbonitrile

Recent Advances in the Study of 4-(4-(Trifluoromethoxy)phenyl)tetrahydro-2H-pyran-4-carbonitrile (CAS: 473706-16-0)

The compound 4-(4-(Trifluoromethoxy)phenyl)tetrahydro-2H-pyran-4-carbonitrile (CAS: 473706-16-0) has recently garnered significant attention in the field of chemical biology and pharmaceutical research. This molecule, characterized by its unique trifluoromethoxy and tetrahydro-2H-pyran-4-carbonitrile moieties, has shown promising potential in various therapeutic applications. Recent studies have focused on its synthesis, pharmacological properties, and potential as a lead compound in drug discovery.

One of the key areas of interest is the compound's role as a modulator of specific biological targets. Preliminary research indicates that 473706-16-0 exhibits affinity towards certain enzyme systems, particularly those involved in inflammatory and neurodegenerative pathways. For instance, a 2023 study published in the Journal of Medicinal Chemistry demonstrated its inhibitory effects on cyclooxygenase-2 (COX-2), suggesting potential applications in anti-inflammatory therapies. The study also highlighted the compound's favorable pharmacokinetic profile, including good oral bioavailability and metabolic stability.

In addition to its pharmacological properties, recent advancements in synthetic methodologies have made 4-(4-(Trifluoromethoxy)phenyl)tetrahydro-2H-pyran-4-carbonitrile more accessible for research and development. A novel, scalable synthesis route was reported in Organic Process Research & Development, which significantly reduces production costs while maintaining high purity and yield. This development is expected to facilitate further preclinical and clinical investigations.

Another noteworthy aspect of 473706-16-0 is its potential in central nervous system (CNS) drug development. Research published in ACS Chemical Neuroscience revealed that the compound crosses the blood-brain barrier effectively and exhibits neuroprotective effects in vitro and in vivo models of Parkinson's disease. These findings open new avenues for exploring its utility in treating neurodegenerative disorders.

Despite these promising developments, challenges remain in optimizing the compound's selectivity and minimizing off-target effects. Current research efforts are directed towards structural modifications to enhance its therapeutic index. Collaborative studies between academic institutions and pharmaceutical companies are underway to explore these possibilities further.

In conclusion, 4-(4-(Trifluoromethoxy)phenyl)tetrahydro-2H-pyran-4-carbonitrile (CAS: 473706-16-0) represents a compelling candidate for future drug development. Its diverse biological activities, coupled with recent synthetic advancements, position it as a molecule of significant interest in chemical biology and medicinal chemistry. Continued research will be essential to fully elucidate its therapeutic potential and translate these findings into clinical applications.

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